

A Comparative Spectroscopic Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate Isomers

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Compound of Interest

Compound Name: **Methyl 3-methyl-1H-pyrrole-2-carboxylate**

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A comprehensive guide for researchers and drug development professionals on the spectral characteristics of **Methyl 3-methyl-1H-pyrrole-2-carboxylate** and its 4-methyl and 5-methyl isomers, complete with experimental data and protocols.

In the field of medicinal chemistry and drug development, the unambiguous identification of isomeric structures is paramount. Subtle changes in the position of a functional group can dramatically alter a molecule's biological activity. This guide provides a detailed comparison of the spectral data for three isomers of **Methyl 3-methyl-1H-pyrrole-2-carboxylate**: the 3-methyl, 4-methyl, and 5-methyl substituted compounds. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these closely related molecules.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for **Methyl 3-methyl-1H-pyrrole-2-carboxylate**, Methyl 4-methyl-1H-pyrrole-2-carboxylate, and a close analog of the 5-methyl isomer, Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of public data for Methyl 5-methyl-1H-pyrrole-2-carboxylate, the data for its ethyl ester is provided as a reference.

Table 1: ^1H NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Pyrrole H-3	Pyrrole H-4	Pyrrole H-5	Methyl (on ring)	O-Methyl/O-Ethyl
Methyl 3-methyl-1H-pyrrole-2-carboxylate	-	~6.73 (d)	~6.08 (d)	~2.25 (s)	~3.75 (s)
Methyl 4-methyl-1H-pyrrole-2-carboxylate	~6.8 (s)	-	~6.6 (s)	~2.1 (s)	~3.8 (s)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate ^[1]][^[2]	~6.0 (d)	~6.8 (d)	-	~2.3 (s)	~4.2 (q), ~1.3 (t)

Table 2: ^{13}C NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Pyrrole C-2	Pyrrole C-3	Pyrrole C-4	Pyrrole C-5	Methyl (on ring)	O-Methyl/O-Ethyl	Carbon yl (C=O)
Methyl 3-methyl-1H-pyrrole-2-carboxylate	~123.0	~117.0	~115.0	~108.0	~12.0	~51.0	~162.0
Methyl 4-methyl-1H-pyrrole-2-carboxylate ^[3]	~123.5	~122.9	~118.4	~110.1	~18.5	~51.2	~162.1
Ethyl 5-methyl-1H-pyrrole-2-carboxylate ^[1]	~122.0	~116.0	~107.0	~130.0	~13.0	~60.0, ~14.5	~161.5

Table 3: IR Spectral Data (Wavenumber cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-N Stretch	C-H Stretch (Aromatic/Aliphatic)
Methyl 3-methyl-1H-pyrrole-2-carboxylate	~3300-3400	~1680-1700	~1200-1300	~2900-3100
Methyl 4-methyl-1H-pyrrole-2-carboxylate	~3300-3450	~1670-1690	~1250-1350	~2900-3100
Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1]	~3300	~1670	~1250	~2980, 3100

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
Methyl 3-methyl-1H-pyrrole-2-carboxylate	139	108 (M-OCH ₃), 79 (M-COOCH ₃)
Methyl 4-methyl-1H-pyrrole-2-carboxylate[3]	139	108 (M-OCH ₃), 79 (M-COOCH ₃)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate	153	108 (M-OC ₂ H ₅), 79 (M-COOOC ₂ H ₅)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton decoupling was used to simplify the spectra to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

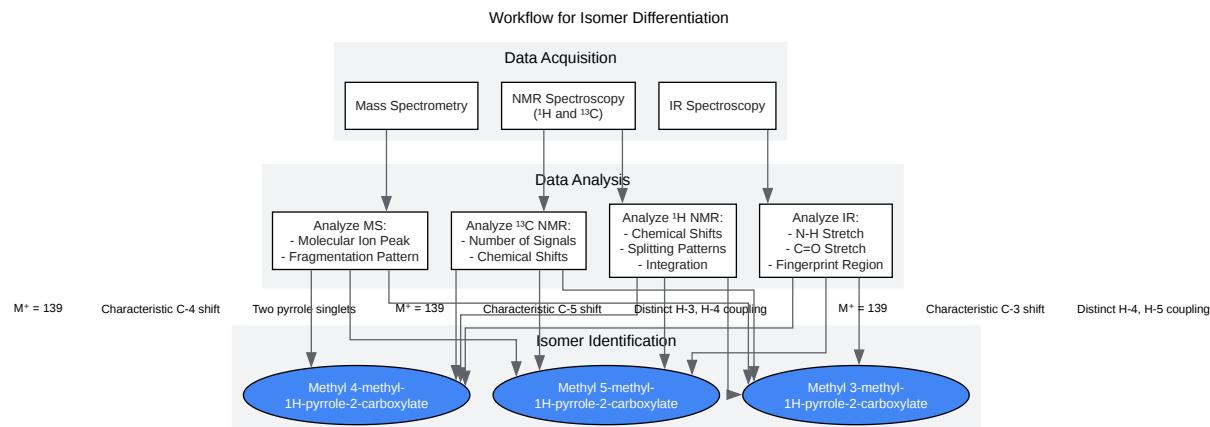
- Sample Preparation: For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a solution of the compound onto a salt plate (NaCl or KBr).
- Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm^{-1} . The positions of major absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined using a mass analyzer (e.g., a quadrupole). The relative abundance of each ion was also recorded.

Visualization of the Comparative Workflow

The logical workflow for comparing the spectral data of the three isomers is outlined in the diagram below. This process highlights the key decision points based on the distinct spectral features of each compound.



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Caption: Logical workflow for the differentiation of **Methyl 3-methyl-1H-pyrrole-2-carboxylate** isomers based on their spectral data.

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